
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H24N6OS2 and its molecular weight is 488.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel thiazole-pyridazine derivative with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure
The compound's structure is characterized by the presence of a thiazole moiety linked to a pyridazine and a piperazine group. This unique configuration is hypothesized to contribute to its biological activity.
Recent studies suggest that compounds with similar structures inhibit cell proliferation by targeting specific cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, making them significant targets for cancer therapy .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (AML) | 0.25 | CDK inhibition |
MCF7 (Breast) | 0.46 | Induction of apoptosis |
A375 (Melanoma) | 4.2 | Cell cycle arrest at G1 phase |
These results indicate that the compound exhibits potent cytotoxicity against acute myeloid leukemia (AML) cells and moderate activity against breast and melanoma cancer cells .
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary assays suggest potential antibacterial properties, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, which may be relevant for co-treatment strategies in cancer therapy .
Case Studies
A recent study evaluated the effects of this compound in a xenograft model of AML. The treatment led to significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent .
Another case highlighted its synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy and reducing side effects associated with higher doses of traditional drugs .
Applications De Recherche Scientifique
Synthesis Overview:
- Starting Materials: The synthesis often begins with commercially available pyridine and thiazole derivatives.
- Reactions: Key reactions may include nucleophilic substitutions and cyclization processes that yield the final compound.
- Characterization: Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity:
Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds featuring thiazole and pyridazine moieties have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Potential:
Preliminary investigations suggest that the compound may also exhibit anticancer properties. Its structural components are believed to interact with cellular pathways involved in cancer progression. Molecular docking studies have indicated favorable binding affinities to targets associated with tumor growth .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds, providing insights into their potential applications:
-
Study on Antimicrobial Activity:
- Objective: Evaluate the antimicrobial efficacy of synthesized thiazole-pyridazine derivatives.
- Methodology: Disc diffusion method was utilized to assess activity against bacterial and fungal strains.
- Results: Compounds demonstrated varying degrees of antimicrobial activity, with some showing significant inhibition zones compared to control drugs .
- Molecular Docking Studies:
Summary of Applications
Application Area | Description |
---|---|
Antimicrobial Activity | Effective against various bacteria and fungi; potential for new antibiotics. |
Anticancer Research | Possible interactions with cancer-related targets; further studies needed. |
Drug Development | Structural complexity allows for modification to enhance efficacy and safety. |
Analyse Des Réactions Chimiques
Thioether Oxidation
The sulfur atom in the thioether bridge (-S-) undergoes oxidation under controlled conditions:
Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
mCPBA | DCM, 0°C → RT, 4h | Sulfoxide derivative | 72–85 | |
H₂O₂ (30%)/AcOH | Reflux, 6h | Sulfone derivative | 68 |
-
Mechanistic Insight : The reaction with mCPBA proceeds via electrophilic oxygen transfer, while H₂O₂/AcOH employs a radical-mediated pathway.
Piperazine Functionalization
The 4-phenylpiperazine moiety undergoes nucleophilic substitution and acylation:
Reaction Type | Reagent/Conditions | Product | Notes | Reference |
---|---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | Quaternary ammonium salt | Selective at tertiary amine | |
Acylation | AcCl, Et₃N, THF, 0°C → RT, 3h | Acetylated piperazine | Requires base for deprotonation |
-
Steric Effects : Bulky electrophiles preferentially react at the less hindered N-atom of piperazine.
Pyridazine Ring Modifications
The pyridazine ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings:
-
EAS Limitations : Electron-deficient pyridazine exhibits lower reactivity than benzene, necessitating strong electrophiles .
Thiazole Ring Reactivity
The 4-methyl-2-(pyridin-3-yl)thiazole subunit engages in:
-
Halogenation : Bromine selectively targets the thiazole’s electron-rich C5 position due to methyl and pyridinyl directing effects .
Thioether Bridge Cleavage
The C–S bond undergoes cleavage under radical or reductive conditions:
Method | Conditions | Product | Application | Reference |
---|---|---|---|---|
Raney Ni/H₂ | EtOH, 80°C, 6h | Desulfurization to ethane derivative | Simplifies scaffold | |
UV/Radical Initiation | AIBN, Toluene, 12h | Disulfide dimer | Observed in stability studies |
Multi-Component Reactions (MCRs)
The compound participates in one-pot MCRs due to its polyfunctional nature:
MCR Type | Components | Product | Yield (%) | Reference |
---|---|---|---|---|
Ugi Reaction | R₁-CHO, R₂-NH₂, R₃-COOH, Isocyanide | Tetrazole-linked hybrid | 55 | |
Biginelli Reaction | Aldehyde, Urea, β-Ketoester | Dihydropyrimidinone conjugate | 48 |
-
Scope : MCRs enable rapid diversification of the core scaffold for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
Condition | pH | Temperature | Degradation Pathway | Half-Life | Reference |
---|---|---|---|---|---|
Aqueous Buffer | 7.4 | 37°C | Hydrolysis of thioether | 8.2h | |
Simulated Gastric Fluid | 1.2 | 37°C | Piperazine N-oxidation | 3.7h |
Propriétés
IUPAC Name |
2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6OS2/c1-18-24(34-25(27-18)19-6-5-11-26-16-19)21-9-10-22(29-28-21)33-17-23(32)31-14-12-30(13-15-31)20-7-3-2-4-8-20/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBXJKUIQKTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.